molecular formula C10H15NO3 B1654088 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide CAS No. 209914-28-3

4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide

Cat. No.: B1654088
CAS No.: 209914-28-3
M. Wt: 197.23 g/mol
InChI Key: RYLCQKVUQVRROD-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide is a chemical compound with a complex structure that includes a pyridine ring substituted with a hydroxypropoxy group and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with 3-hydroxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). The reaction is typically performed in an acidic or neutral medium.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The major product is the corresponding N-oxide derivative.

  • Reduction: The major product is the reduced pyridine derivative.

  • Substitution: The major product is the substituted pyridine derivative with the new substituent group.

Scientific Research Applications

4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction with biomolecules.

  • Industry: It can be used as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide is unique due to its specific structural features. Similar compounds include:

  • 4-(3-Hydroxypropoxy)benzaldehyde: This compound has a benzene ring instead of a pyridine ring.

  • 4-(3-Hydroxypropoxy)benzoic acid: This compound has a carboxylic acid group instead of an oxide group on the pyridine ring.

  • 4-(3-Hydroxypropoxy)benzonitrile: This compound has a nitrile group instead of an oxide group on the pyridine ring.

These compounds differ in their functional groups and chemical properties, which influence their reactivity and applications.

Properties

IUPAC Name

3-(2,3-dimethyl-1-oxidopyridin-1-ium-4-yl)oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8-9(2)11(13)5-4-10(8)14-7-3-6-12/h4-5,12H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLCQKVUQVRROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596365
Record name 3-[(2,3-Dimethyl-1-oxo-1lambda~5~-pyridin-4-yl)oxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209914-28-3
Record name 3-[(2,3-Dimethyl-1-oxo-1lambda~5~-pyridin-4-yl)oxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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